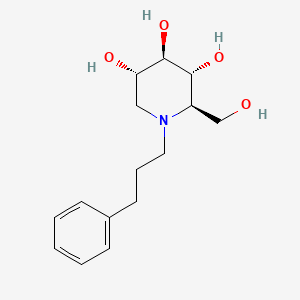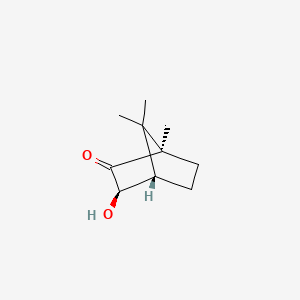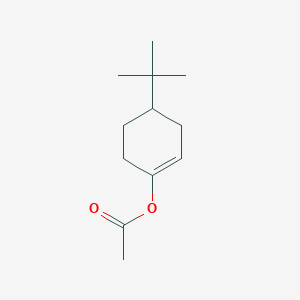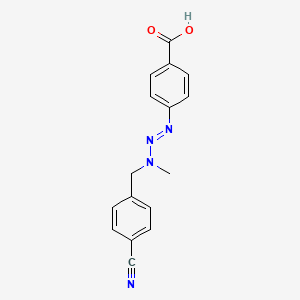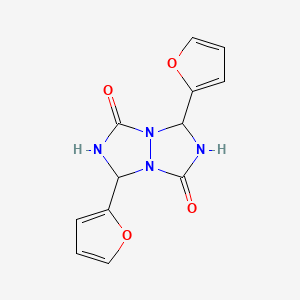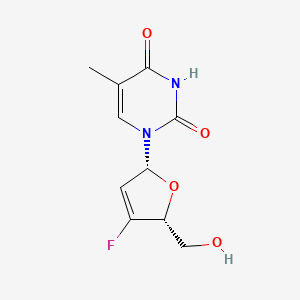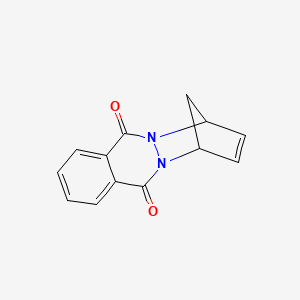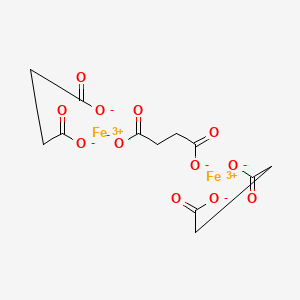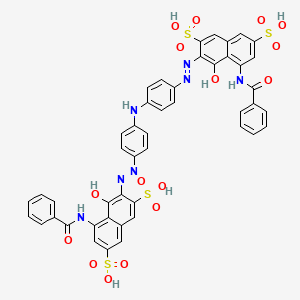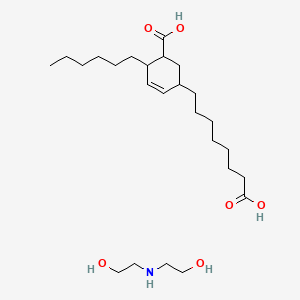
Einecs 269-766-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexene is an organic compound belonging to the class of cycloalkenes. It is a colorless liquid with a sharp odor and is used in various industrial applications. Its chemical formula is C₆H₁₀ . Cyclohexene is less dense than water and its vapor is heavier than air. It has a boiling point of 82.98°C and a melting point of -103.5°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexene can be synthesized by the dehydration of cyclohexanol using an acid catalyst such as phosphoric acid. The reaction involves heating cyclohexanol with concentrated phosphoric acid, followed by distillation to separate cyclohexene from the reaction mixture .
Industrial Production Methods: Industrially, cyclohexene is commonly produced by the partial hydrogenation of benzene. This process is facilitated by a catalyst, usually a metal such as palladium or nickel .
Types of Reactions:
Oxidation: Cyclohexene can undergo oxidation to form cyclohexanone and adipic acid.
Reduction: Cyclohexene can be hydrogenated to form cyclohexane using a metal catalyst such as palladium or nickel.
Substitution: Cyclohexene can react with bromine to form 1,2-dibromocyclohexane through an electrophilic addition mechanism.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, tungsten catalyst.
Reduction: Palladium or nickel catalyst.
Substitution: Bromine.
Major Products:
Oxidation: Cyclohexanone, adipic acid.
Reduction: Cyclohexane.
Substitution: 1,2-dibromocyclohexane.
Scientific Research Applications
Cyclohexene is used in various scientific research applications:
Mechanism of Action
Cyclohexene exerts its effects through various chemical reactions. For example, in the presence of bromine, cyclohexene undergoes electrophilic addition to form 1,2-dibromocyclohexane. The π bond in cyclohexene polarizes the bromine molecule, leading to the formation of a bromonium ion intermediate, which is then attacked by a bromide ion to form the final product .
Cyclohexene vs. Cyclohexane:
Comparison with Similar Compounds
Cyclohexane: A saturated hydrocarbon with the formula C₆H₁₂.
Cyclohexanol: An alcohol with the formula C₆H₁₁OH, used as a precursor in the synthesis of cyclohexene.
Properties
CAS No. |
84581-18-0 |
|---|---|
Molecular Formula |
C25H47NO6 |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
5-(7-carboxyheptyl)-2-hexylcyclohex-3-ene-1-carboxylic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C21H36O4.C4H11NO2/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;6-3-1-5-2-4-7/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);5-7H,1-4H2 |
InChI Key |
DCDKFIZYBRYJPR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)O.C(CO)NCCO |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


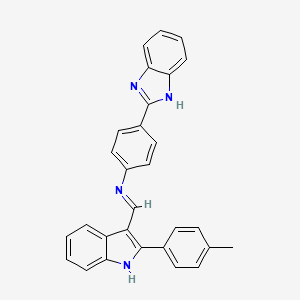
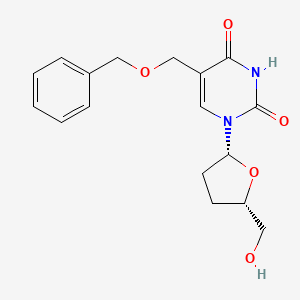
![(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12796787.png)
